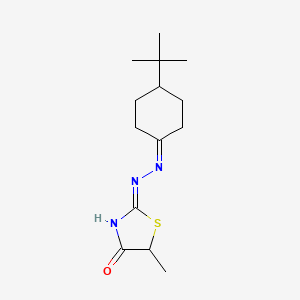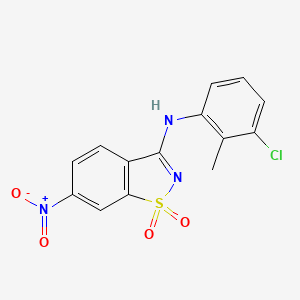
N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide: is a synthetic organic compound with a complex structure, characterized by a quinoxaline core substituted with benzyl, diphenyl, and propyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine with a diketone, such as benzil, under acidic conditions to form the quinoxaline ring.
Substitution Reactions: The quinoxaline core is then subjected to nucleophilic substitution reactions to introduce the benzyl and propyl groups. This can be achieved using benzyl chloride and propyl bromide in the presence of a base like potassium carbonate.
Amidation: The final step involves the introduction of the carboxamide group. This can be done by reacting the substituted quinoxaline with a suitable amine, such as benzylamine, under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and propyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoxaline ring or the carboxamide group, potentially leading to the formation of amines or reduced quinoxaline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzaldehyde, propionic acid.
Reduction: Amino derivatives of quinoxaline.
Substitution: Nitro or halogenated derivatives of the compound.
科学研究应用
N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
相似化合物的比较
Similar Compounds
N-benzyl-2,3-diphenylquinoxaline-6-carboxamide: Lacks the propyl group, potentially altering its chemical and biological properties.
2,3-diphenylquinoxaline: A simpler structure without the benzyl and propyl groups, used as a precursor in the synthesis of more complex derivatives.
N-propyl-2,3-diphenylquinoxaline-6-carboxamide: Similar structure but without the benzyl group, which may affect its reactivity and applications.
Uniqueness
N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both benzyl and propyl groups, along with the quinoxaline core, makes it a versatile compound for various research and industrial purposes.
属性
分子式 |
C31H27N3O |
|---|---|
分子量 |
457.6 g/mol |
IUPAC 名称 |
N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C31H27N3O/c1-2-20-34(22-23-12-6-3-7-13-23)31(35)26-18-19-27-28(21-26)33-30(25-16-10-5-11-17-25)29(32-27)24-14-8-4-9-15-24/h3-19,21H,2,20,22H2,1H3 |
InChI 键 |
ILTAJLXWRXUKJQ-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11539710.png)
![N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2,3-dimethylaniline](/img/structure/B11539711.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11539717.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539719.png)

![ethyl 2-[(2Z)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-4-methylpyrimidine-5-carboxylate](/img/structure/B11539735.png)
![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539746.png)


![4-bromo-2-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539786.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539790.png)
![3-[(4-cyclohexylphenoxy)methyl]-5-[(diphenylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11539792.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11539796.png)
![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11539797.png)
